molecular formula C11H15N5O5 B12760090 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one CAS No. 127820-66-0

6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one

Katalognummer: B12760090
CAS-Nummer: 127820-66-0
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: LGFKBKKBVUCTBK-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one typically involves multi-step organic reactions. Common starting materials include ribofuranose derivatives and pyrazolopyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Used in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-3-methylpyrazolo(3,4-d)pyrimidin-4(5H)-one
  • 1-beta-D-Ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one

Comparison

Compared to similar compounds, 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one may exhibit unique biological activities due to the presence of specific functional groups. These differences can influence its solubility, stability, and interactions with biological targets, making it a compound of interest for further research.

Eigenschaften

CAS-Nummer

127820-66-0

Molekularformel

C11H15N5O5

Molekulargewicht

297.27 g/mol

IUPAC-Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H15N5O5/c1-3-5-8(13-11(12)14-9(5)20)16(15-3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,13,14,20)/t4-,6-,7-,10-/m1/s1

InChI-Schlüssel

LGFKBKKBVUCTBK-KQYNXXCUSA-N

Isomerische SMILES

CC1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

CC1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.